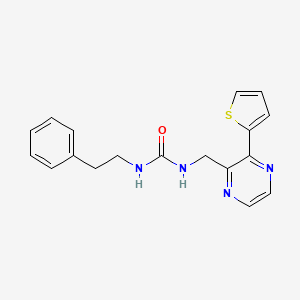
1-フェネチル-3-((3-(チオフェン-2-イル)ピラジン-2-イル)メチル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a chemical compound known for its diverse applications in scientific research. It exhibits intriguing properties and can be employed in various fields such as medicinal chemistry, material science, and drug discovery.
科学的研究の応用
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: The compound is explored for its properties in the creation of novel materials with specific functionalities.
Drug Discovery: Researchers utilize this compound in the screening of new drug candidates and studying their interactions with biological targets.
Biological Studies: It is employed in various biological assays to understand its effects on cellular processes and pathways.
準備方法
The synthesis of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves a series of organic reactions. The synthetic route often starts with the preparation of the thiophen-2-yl and pyrazin-2-yl intermediates, which are then coupled with phenethyl isocyanate under controlled conditions to form the final urea derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents for these reactions include halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the urea linkage and formation of corresponding amines and carboxylic acids.
作用機序
The mechanism of action of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can be compared with other similar compounds such as:
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate: This compound features a carbamate group, which can influence its reactivity and interactions with biological targets.
The uniqueness of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea features a phenethyl group, a urea moiety, and a pyrazine derivative linked to a thiophene. The synthesis typically involves several organic reactions, starting with the preparation of thiophenes and pyrazines, which are coupled with phenethyl isocyanate under controlled conditions. Reaction parameters such as temperature and pressure are optimized to enhance yield and purity during the industrial production process.
The biological activity of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is attributed to its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. However, detailed studies are needed to elucidate the precise molecular targets and pathways involved in its action.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have shown promising antimicrobial properties against various pathogens.
- Urease Inhibition : Similar compounds have been evaluated for urease inhibition, with some derivatives displaying significant inhibitory activity. For instance, related urea derivatives have shown IC50 values ranging from 16.13 μM to 21.25 μM against urease enzymes .
Case Study 1: Urease Inhibition
A study focusing on urease inhibitors highlighted that certain derivatives of urea compounds exhibit significant activity against urease enzymes. The most active compound in this context had an IC50 value of 16.13 ± 2.45 μM, showcasing its potential as a therapeutic agent for conditions related to urease activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 1-Phenethyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea with various biological targets. These studies reveal critical interactions between the compound and key amino acid residues in enzyme active sites, which inform further drug design efforts .
Data Table: Biological Activity Comparison
特性
IUPAC Name |
1-(2-phenylethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(21-9-8-14-5-2-1-3-6-14)22-13-15-17(20-11-10-19-15)16-7-4-12-24-16/h1-7,10-12H,8-9,13H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDDTGHVDOESQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














